Trecovirsen sodium
Beschreibung
Trecovirsen Sodium (GEM91), a first-generation antisense oligonucleotide (ASO), is a 25-mer phosphorothioate-modified oligonucleotide targeting the translation initiation site of the HIV-1 gag mRNA . Its design includes a single glucose moiety conjugated at the 5′-end, which enhances nuclease resistance and reduces innate immune activation compared to unmodified phosphorothioate ASOs . Developed for HIV therapy, Trecovirsen demonstrated inhibitory effects on viral replication by blocking gag protein synthesis, a critical component of HIV virion assembly . Pharmacokinetic studies in HIV-positive subjects revealed dose-proportional plasma exposure, with a half-life of 40–60 hours and good tolerability at doses up to 2 mg/kg .
Eigenschaften
CAS-Nummer |
170274-79-0 |
|---|---|
Molekularformel |
C237H310N72O131P24S24 |
Molekulargewicht |
7776 g/mol |
IUPAC-Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C237H310N72O131P24S24/c1-100-61-298(229(335)276-205(100)312)172-36-109(311)135(393-172)71-368-441(344,465)418-111-38-174(286-24-11-160(239)262-217(286)323)394-136(111)72-373-454(357,478)435-128-55-191(304-67-106(7)211(318)282-235(304)341)412-154(128)90-387-461(364,485)437-130-57-193(306-69-108(9)213(320)284-237(306)343)411-153(130)89-386-446(349,470)422-115-42-178(290-28-15-164(243)266-221(290)327)396-138(115)74-371-444(347,468)420-113-40-176(288-26-13-162(241)264-219(288)325)398-140(113)76-375-456(359,480)431-124-51-187(300-63-102(3)207(314)278-231(300)337)407-149(124)85-383-448(351,472)424-117-44-180(292-30-17-166(245)268-223(292)329)400-142(117)78-376-457(360,481)432-125-52-188(301-64-103(4)208(315)279-232(301)338)408-150(125)86-384-449(352,473)425-118-45-181(293-31-18-167(246)269-224(293)330)401-143(118)79-377-458(361,482)433-126-53-189(302-65-104(5)209(316)280-233(302)339)409-151(126)87-385-450(353,474)426-119-46-182(294-32-19-168(247)270-225(294)331)402-144(119)80-378-460(363,484)436-129-56-192(305-68-107(8)212(319)283-236(305)342)413-155(129)91-388-464(367,488)439-132-59-195(308-98-259-198-201(252)255-96-257-203(198)308)415-157(132)93-390-451(354,475)427-120-47-183(295-33-20-169(248)271-226(295)332)397-139(120)75-372-443(346,467)419-112-39-175(287-25-12-161(240)263-218(287)324)395-137(112)73-370-445(348,469)421-114-41-177(289-27-14-163(242)265-220(289)326)404-146(114)82-380-462(365,486)438-131-58-194(307-97-258-197-200(251)254-95-256-202(197)307)414-156(131)92-389-452(355,476)428-122-49-185(297-35-22-171(250)273-228(297)334)405-147(122)83-381-463(366,487)440-133-60-196(309-99-260-199-204(309)274-215(253)275-214(199)321)416-158(133)94-391-453(356,477)429-121-48-184(296-34-21-170(249)272-227(296)333)403-145(121)81-379-459(362,483)434-127-54-190(303-66-105(6)210(317)281-234(303)340)410-152(127)88-382-447(350,471)423-116-43-179(291-29-16-165(244)267-222(291)328)399-141(116)77-374-455(358,479)430-123-50-186(299-62-101(2)206(313)277-230(299)336)406-148(123)84-369-442(345,466)417-110-37-173(392-134(110)70-310)285-23-10-159(238)261-216(285)322/h10-35,61-69,95-99,109-158,172-196,310-311H,36-60,70-94H2,1-9H3,(H,344,465)(H,345,466)(H,346,467)(H,347,468)(H,348,469)(H,349,470)(H,350,471)(H,351,472)(H,352,473)(H,353,474)(H,354,475)(H,355,476)(H,356,477)(H,357,478)(H,358,479)(H,359,480)(H,360,481)(H,361,482)(H,362,483)(H,363,484)(H,364,485)(H,365,486)(H,366,487)(H,367,488)(H2,238,261,322)(H2,239,262,323)(H2,240,263,324)(H2,241,264,325)(H2,242,265,326)(H2,243,266,327)(H2,244,267,328)(H2,245,268,329)(H2,246,269,330)(H2,247,270,331)(H2,248,271,332)(H2,249,272,333)(H2,250,273,334)(H2,251,254,256)(H2,252,255,257)(H,276,312,335)(H,277,313,336)(H,278,314,337)(H,279,315,338)(H,280,316,339)(H,281,317,340)(H,282,318,341)(H,283,319,342)(H,284,320,343)(H3,253,274,275,321) |
InChI-Schlüssel |
MTLZEBXFKNNOHO-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Mechanistic Differences
The table below highlights key structural and mechanistic distinctions between Trecovirsen and other oligonucleotide therapeutics:
Key Observations :
Key Observations :
Delivery and Efficacy Challenges
- Trecovirsen: Required dendrimer-based delivery systems (e.g., PPI-Mal G4) to form stable nanostructures for cellular uptake.
- Fomivirsen : Administered intravitreally, bypassing systemic delivery challenges but restricting its use to ocular CMV.
- Miravirsen : Utilizes subcutaneous delivery with sustained hepatic uptake, achieving potent miR-122 inhibition in HCV patients.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
